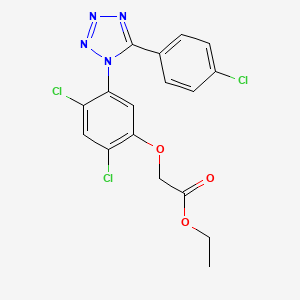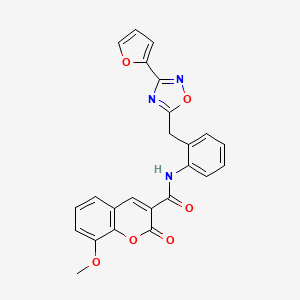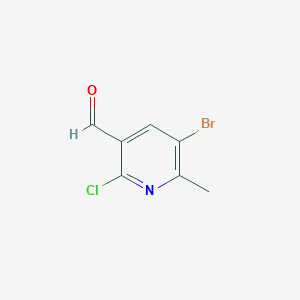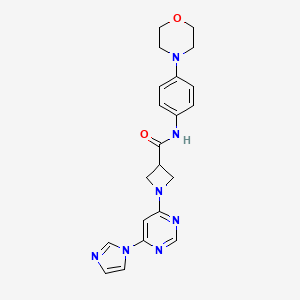
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate is a complex organic compound known for its unique molecular structure. It contains chlorine-substituted phenyl groups and a tetrazole ring, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate typically involves multi-step organic reactions. Here’s a simplified version:
Initial Formation of Tetrazole Ring: This step involves the reaction of 4-chlorophenyl with sodium azide (NaN3) in the presence of a solvent like DMF (dimethylformamide) under heat to form 5-(4-chlorophenyl)-1H-tetrazole.
Chlorination and Attachment of the Dichlorophenyl Group: The intermediate then undergoes a chlorination reaction followed by coupling with 2,4-dichlorophenyl under specific conditions like the use of a catalyst (Pd/C) and controlled temperature.
Final Ester Formation: The resultant compound reacts with ethyl bromoacetate in the presence of a base like K2CO3 (potassium carbonate) to form the final product.
Industrial Production Methods: In industrial settings, the synthesis involves scaled-up versions of the laboratory procedures with optimizations for yield, purity, and cost. Automated reactors and continuous flow chemistry techniques might be employed for higher efficiency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate participates in various organic reactions, such as:
Nucleophilic Substitution: Its ester group can undergo nucleophilic attack leading to amide or carboxylic acid derivatives.
Oxidation and Reduction: The aromatic rings can participate in electrophilic substitution reactions. The tetrazole ring may undergo oxidation under harsh conditions.
Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to produce the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia or primary amines under mild heating.
Oxidation: Use of strong oxidizing agents like KMnO4 (potassium permanganate).
Hydrolysis: Acidic or basic aqueous solutions, like HCl (hydrochloric acid) or NaOH (sodium hydroxide).
Major Products Formed:
From nucleophilic substitution: amides, carboxylic acids.
From oxidation: Various oxidized derivatives depending on the conditions.
From hydrolysis: Ethanol and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate has diverse applications:
Chemistry: Used as a building block in synthesizing more complex molecules.
Biology: Explored for potential as an enzyme inhibitor or ligand in binding studies.
Medicine: Investigated for pharmaceutical properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in material science for developing novel polymers or as an intermediate in agrochemical synthesis.
Mecanismo De Acción
The specific mechanism by which this compound exerts its effects depends on the context of its application. Generally, its molecular structure allows it to interact with various biological targets:
Molecular Targets and Pathways: It may bind to enzyme active sites, disrupting normal enzyme function, or interact with receptor proteins, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate is unique due to its combination of chloro-substituted phenyl groups and a tetrazole ring. Similar compounds include:
2-(2,4-dichlorophenoxy)acetic acid: Known for its herbicidal properties.
Tetrazole-containing compounds: Widely studied for their pharmacological potentials, such as losartan (an antihypertensive drug).
Each of these similar compounds has distinct properties and applications, but none combine the exact structure and potential versatility as Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate, making it a unique subject of study.
Propiedades
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[5-(4-chlorophenyl)tetrazol-1-yl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O3/c1-2-26-16(25)9-27-15-8-14(12(19)7-13(15)20)24-17(21-22-23-24)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHENHJMONAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2696837.png)

![4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N,N-dimethyl-1,4-diazepane-1-sulfonamide](/img/structure/B2696839.png)
![N-(2,5-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2696842.png)
![2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2696845.png)
![3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2696846.png)
![N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2696847.png)
![4-chloro-5-imino-6H,7H,8H-5lambda6-thiopyrano[3,2-d]pyrimidin-5-one](/img/structure/B2696851.png)
![(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2696853.png)
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylmethanesulfonamide](/img/structure/B2696854.png)

![N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2696857.png)

![N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2696859.png)
